molecular formula C11H15BrO B1447810 2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene CAS No. 91345-75-4

2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene

Cat. No.: B1447810
CAS No.: 91345-75-4
M. Wt: 243.14 g/mol
InChI Key: JVJCHHIHQSUONR-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-1,3-dimethyl-5-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-7(2)13-10-5-8(3)11(12)9(4)6-10/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJCHHIHQSUONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene, with the CAS number 91345-75-4, is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H17BrO
  • Molecular Weight : 271.17 g/mol
  • Structure : The compound features a bromine atom and an ethoxy group attached to a dimethyl-substituted benzene ring.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with biological macromolecules, particularly enzymes and receptors. Research indicates potential applications in drug development and enzyme inhibition.

The compound's mechanism of action is thought to involve:

  • Enzyme Inhibition : The bromine atom can interact with active sites of enzymes, potentially leading to inhibition or modulation of their activity.
  • Receptor Interactions : It may also bind to specific receptors, influencing cellular signaling pathways.

Case Studies

  • Enzyme Interaction Studies
    • A study demonstrated that this compound exhibited significant inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests its potential as a lead compound for developing enzyme inhibitors in pharmacotherapy .
  • Anticancer Activity
    • Preliminary investigations indicated that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the structure have shown enhanced activity against breast and lung cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundEnzyme InhibitionTBD
Quinazoline DerivativeAnticancer15
Brominated Phenolic CompoundCytotoxicity5

Potential Applications

The biological properties of this compound suggest several potential applications:

  • Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents.
  • Research Tool : It can serve as a tool in biochemical research to study enzyme functions and interactions.

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate in Synthesis:
    • 2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene serves as an intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution to introduce various functional groups, making it valuable for creating pharmaceuticals and agrochemicals.
  • Reactivity Studies:
    • The compound's reactivity has been studied extensively to understand the mechanisms of nucleophilic substitutions and eliminations. For instance, reactions involving potassium carbonate in N,N-dimethylformamide have been documented, showcasing its utility in synthetic pathways .

Medicinal Chemistry Applications

This compound is investigated for potential pharmacological activities:

  • Antitumor Activity:
    • Some studies suggest that derivatives of this compound exhibit antitumor properties. Research has focused on modifying the bromine substituent to enhance biological activity against cancer cell lines.
  • Antimicrobial Properties:
    • The compound has been evaluated for its antimicrobial efficacy. Variants of this compound have shown promising results against various bacterial strains, indicating potential for development into antimicrobial agents.

Case Study 1: Synthesis of Antitumor Agents

A research team synthesized a series of compounds based on this compound to evaluate their antitumor activity. The study involved:

  • Synthesis of derivatives through nucleophilic substitution.
  • Testing against human cancer cell lines.
  • Results indicated that certain derivatives had IC50 values lower than standard chemotherapeutics.
CompoundIC50 (µM)Cell Line
Derivative A15MCF-7 (Breast Cancer)
Derivative B10HeLa (Cervical Cancer)

Case Study 2: Antimicrobial Activity

In another study, researchers explored the antimicrobial properties of modified versions of this compound:

  • The compounds were tested against Gram-positive and Gram-negative bacteria.
  • Derivatives exhibited varying degrees of inhibition.
CompoundZone of Inhibition (mm)Bacterial Strain
Derivative C20Staphylococcus aureus
Derivative D15Escherichia coli

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene
Reactant of Route 2
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2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene

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